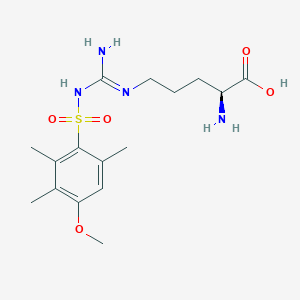

H-Arg(MTR)-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(MTR)-OH typically involves the protection of the arginine side chain with the MTR group This is achieved through a series of chemical reactions that include the use of protecting groups and deprotection stepsThe final product is obtained after deprotection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

H-Arg(MTR)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The MTR group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers.

Substitution Reactions: The guanidine group of arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the MTR group.

Phenol/TFA Mixture: Used for monitoring the cleavage of the MTR group by HPLC.

Major Products Formed

The major product formed from the deprotection reaction is L-arginine, which can be further used in peptide synthesis or other biochemical applications .

Applications De Recherche Scientifique

Peptide Synthesis

H-Arg(MTR)-OH is primarily utilized as a building block in the synthesis of bioactive peptides. The dual protecting groups (Fmoc and Mtr) allow for selective reactions during the stepwise assembly of peptides, preventing unwanted side reactions.

Key Features:

- Protection Mechanism : The Fmoc group protects the alpha-amino group, while the Mtr group protects the guanidine side chain of arginine.

- Stability : The Mtr group is stable under mild acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS) where multiple deprotection steps are required .

Comparative Analysis of Protecting Groups

| Compound Name | Protecting Group | Stability | Deprotection Conditions |

|---|---|---|---|

| H-Arg(Pmc)-OH | Pmc | Moderate | Mild acid |

| H-Arg(Pbf)-OH | Pbf | High | Mild acid |

| H-Arg(NO2)-OH | NO2 | Low | HF cleavage |

| This compound | Mtr | High | Trifluoroacetic acid |

Biological Studies

This compound has been employed in various biological studies, particularly in understanding enzyme-substrate interactions and protein folding mechanisms. Its role as a precursor allows researchers to explore the biological functions of synthesized peptides.

Applications:

- Enzyme Inhibition : this compound derivatives have been investigated as inhibitors for metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation processes .

- Protein Interactions : Arginine residues are known to facilitate protein interactions due to their positive charge, making this compound valuable in studying signaling pathways .

Medical Research

In medical research, this compound has shown potential therapeutic effects, particularly in cardiovascular and metabolic disorders.

Notable Findings:

- Thrombin Receptor Inhibition : this compound acts as a selective inhibitor of the thrombin receptor on platelets, preventing aggregation and clot formation .

- Macrocyclic Hydroxamate Inhibitors : Research has explored its use in developing novel macrocyclic hydroxamate analogs that target MMPs for imaging and therapeutic applications in conditions such as lung disease .

Industrial Applications

This compound is also significant in pharmaceutical manufacturing and biotechnological product development. Its ability to facilitate the synthesis of complex peptides makes it a valuable asset in drug development processes.

Industrial Uses:

- Pharmaceutical Production : Utilized in the production of peptide-based drugs due to its efficiency in synthesizing bioactive compounds.

- Biotechnological Products : Its derivatives are explored for various therapeutic applications, contributing to advancements in biotechnology .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in different applications:

- Peptidomimetic Inhibitors of TMPRSS2 :

- Macrocyclic MMP Inhibitors :

- Imaging Agents Development :

Mécanisme D'action

The primary mechanism of action of H-Arg(MTR)-OH involves its role as a protected form of arginine. The MTR group protects the guanidine side chain during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free arginine can participate in various biochemical pathways, including the synthesis of nitric oxide, a critical signaling molecule in the cardiovascular system .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Arg-OtBu: Another protected form of arginine, where the guanidine group is protected by a tert-butyl group.

H-Arg(Pbf)-OH: Uses a pentamethyl-dihydrobenzofuran sulfonyl group for protection.

Uniqueness

H-Arg(MTR)-OH is unique due to its specific protective group, MTR, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required .

Activité Biologique

H-Arg(MTR)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-arginine 4-methoxy-2,3,6-trimethylbenzylsulfonyl, is a derivative of the amino acid arginine. It is primarily utilized in peptide synthesis due to its unique protective groups that facilitate selective reactions. While this compound itself does not exhibit direct biological activity, it serves as a precursor for bioactive peptides that can have various physiological functions.

This compound has been identified as a potent and selective inhibitor of the thrombin receptor, which is crucial in blood clot formation. By blocking this receptor, this compound can prevent platelet aggregation and clot formation, demonstrating potential therapeutic applications in conditions related to thrombosis. Additionally, it acts as an allosteric modulator of the fibrinogen receptor, indicating that it may influence receptor function through non-standard binding sites.

Peptide Synthesis and Biological Implications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The protective groups used in this compound are essential for maintaining the integrity of the arginine residue during peptide assembly. The Fmoc group protects the alpha-amino group while the Mtr group protects the guanidine side chain. This dual protection allows for selective reactions without unwanted side products, which is crucial in synthesizing complex peptides with specific biological activities .

Comparison of Protective Groups

| Compound Name | Protecting Group | Stability | Deprotection Conditions |

|---|---|---|---|

| H-Arg(Pmc)-OH | Pmc | Moderate | Mild acid |

| H-Arg(Pbf)-OH | Pbf | High | Mild acid |

| This compound | Mtr | High | Extended time (up to 24 hours) |

The Mtr group offers greater stability compared to other protecting groups like Pbf or Pmc when multiple arginine residues are present in a peptide sequence. This characteristic makes this compound particularly useful for synthesizing complex peptides where precise control over reaction conditions is required .

Case Studies and Research Findings

Recent studies have explored the implications of using this compound in synthesizing bioactive peptides. For instance, peptides synthesized using this compound have shown significant activity in inhibiting thrombin and modulating fibrinogen interactions, which are critical pathways in hemostasis and thrombosis management .

Bioactivity of Peptides Derived from this compound

- Antithrombotic Activity : Peptides derived from this compound have demonstrated effective inhibition of thrombin activity, suggesting potential applications in developing antithrombotic therapies.

- Allosteric Modulation : The ability of this compound to act as an allosteric modulator indicates its potential role in fine-tuning receptor activities involved in blood coagulation processes .

- Peptide Stability : The stability conferred by the Mtr group allows for better yield and efficiency during peptide synthesis, which is critical for producing therapeutically relevant peptides .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSAEZSSVDNYPO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.